molecular formula C11H11NO3 B13671029 Methyl 1-methyl-2-oxoindoline-7-carboxylate

Methyl 1-methyl-2-oxoindoline-7-carboxylate

Cat. No.: B13671029
M. Wt: 205.21 g/mol
InChI Key: QDMARENPXXXHBO-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-oxoindoline-7-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-2-oxoindoline-7-carboxylate typically involves the reaction of indole derivatives with methylating agents. One common method includes the reaction of 1-hydroxyindole-3-carboxylate with methyl iodide (MeI) in the presence of a base such as sodium acetate (NaOAc) in tetrahydrofuran (THF), yielding the desired product in high yield .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-2-oxoindoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-methyl-2-oxoindoline-7-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds:

  • Methyl 2-oxoindoline-7-carboxylate
  • Methyl 1-acetyl-2-oxoindoline-6-carboxylate
  • Methyl 1-hydroxyindole-3-carboxylate

Uniqueness: Methyl 1-methyl-2-oxoindoline-7-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 1-methyl-2-oxo-3H-indole-7-carboxylate

InChI

InChI=1S/C11H11NO3/c1-12-9(13)6-7-4-3-5-8(10(7)12)11(14)15-2/h3-5H,6H2,1-2H3

InChI Key

QDMARENPXXXHBO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C(=CC=C2)C(=O)OC

Origin of Product

United States

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